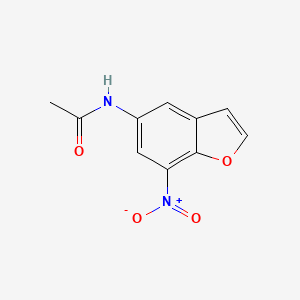![molecular formula C27H26F3N5O4S B11462707 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide](/img/structure/B11462707.png)
4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups, a sulfonyl linkage, and a pyrazole ring substituted with a methylphenyl group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by their functionalization and coupling. The synthetic route typically starts with the preparation of the pyrimidine core, which is achieved through a series of condensation reactions involving appropriate precursors. The trifluoromethyl and methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions.
The pyrazole ring is synthesized separately, often starting from hydrazine derivatives and appropriate ketones or aldehydes. The final step involves the coupling of the pyrimidine and pyrazole moieties through a sulfonyl linkage, which is typically achieved using sulfonyl chlorides and base-catalyzed reactions.
Chemical Reactions Analysis
4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrimidine and pyrazole rings, potentially leading to the formation of dihydropyrimidine or dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and trifluoromethyl groups, resulting in the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in cellular processes.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-METHYLPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- **4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE
- **4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-{1-[(2-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BUTANAMIDE
These compounds share similar core structures but differ in the substituents on the pyrazole ring, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H26F3N5O4S |
|---|---|
Molecular Weight |
573.6 g/mol |
IUPAC Name |
4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]butanamide |
InChI |
InChI=1S/C27H26F3N5O4S/c1-18-8-3-4-9-19(18)17-35-14-13-24(34-35)33-25(36)12-7-15-40(37,38)26-31-21(16-23(32-26)27(28,29)30)20-10-5-6-11-22(20)39-2/h3-6,8-11,13-14,16H,7,12,15,17H2,1-2H3,(H,33,34,36) |
InChI Key |
VHAIQNFMRJSUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)CCCS(=O)(=O)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(2-chloro-5-nitrophenyl)ethanone](/img/structure/B11462628.png)
![N-(2,5-dimethylphenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11462629.png)
![4-[(3-acetylphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11462634.png)
![3-(3,4-Dimethoxyphenyl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11462638.png)

![4-(7-methoxy-1,3-benzodioxol-5-yl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B11462658.png)
![(2E)-2-cyano-3-(4-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}thiophen-2-yl)prop-2-enethioamide](/img/structure/B11462660.png)

![1-[(2-Chloroethyl)sulfonyl]decane](/img/structure/B11462681.png)

![6-(benzylamino)-3,3-dimethyl-8-(2-methylpropyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11462686.png)
![ethyl 8-chloro-2-[(2-methylbenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11462696.png)
![7-(4-Hydroxy-3-methoxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11462697.png)
![3,4-dimethoxy-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11462704.png)
